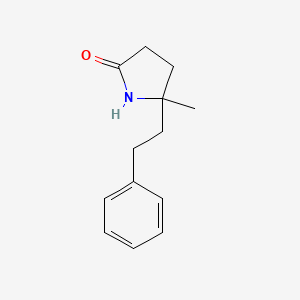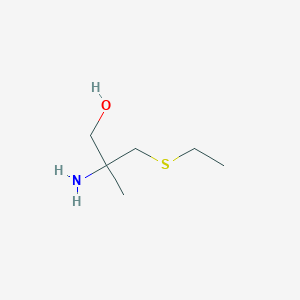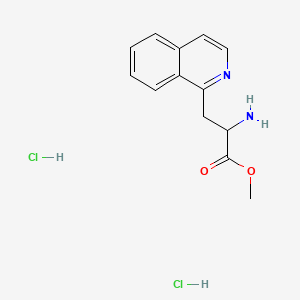
Methyl2-amino-3-(isoquinolin-1-yl)propanoatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride typically involves the reaction of isoquinoline with a suitable amino acid derivative under specific conditions. The process often includes steps such as esterification, amination, and hydrochloride salt formation. The reaction conditions may vary, but common reagents include methylating agents, amine sources, and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride may involve large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process is optimized for efficiency, cost-effectiveness, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction can produce amine-modified compounds.
Applications De Recherche Scientifique
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In studies related to enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-3-(quinolin-1-yl)propanoate
- Methyl 2-amino-3-(isoquinolin-2-yl)propanoate
- Methyl 2-amino-3-(quinolin-2-yl)propanoate
Uniqueness
Methyl 2-amino-3-(isoquinolin-1-yl)propanoate dihydrochloride is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C13H16Cl2N2O2 |
|---|---|
Poids moléculaire |
303.18 g/mol |
Nom IUPAC |
methyl 2-amino-3-isoquinolin-1-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C13H14N2O2.2ClH/c1-17-13(16)11(14)8-12-10-5-3-2-4-9(10)6-7-15-12;;/h2-7,11H,8,14H2,1H3;2*1H |
Clé InChI |
FHRIOIJQIUWTKX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=NC=CC2=CC=CC=C21)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


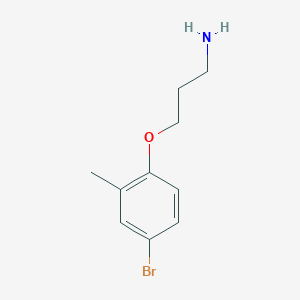
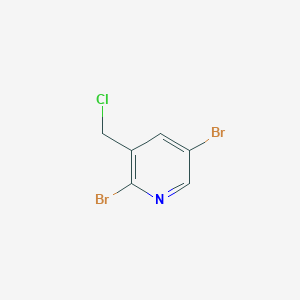
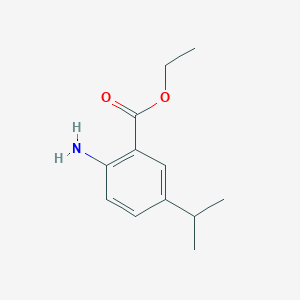
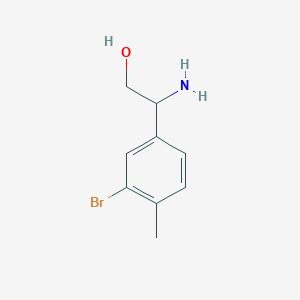
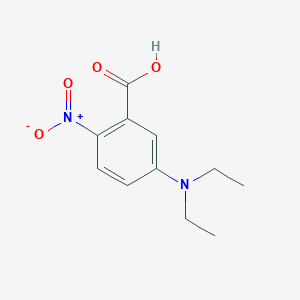
![tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate](/img/structure/B15314475.png)
![rac-tert-butyl (3aR,6aR)-2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15314478.png)
![(2E)-2-cyano-N-cyclopropyl-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B15314484.png)
![2-[Boc-(isobutyl)amino]ethanol](/img/structure/B15314487.png)
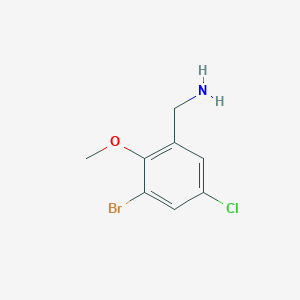

![(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B15314497.png)
